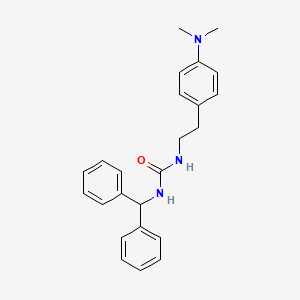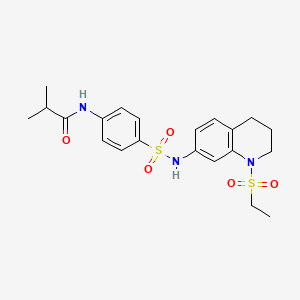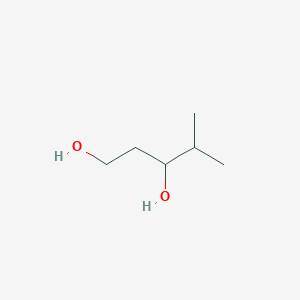![molecular formula C21H15N3O B2572711 3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one CAS No. 1237744-56-7](/img/structure/B2572711.png)
3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives like “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” has been reported in various studies. For instance, one study describes a milder synthetic approach for the rapid access to series of 2- (2-chloroquinolin-3-yl)-3- (substituted phenyl/pyridinyl)quinazolin-4 (3H)-one derivatives in a good yield using l-proline as a catalyst .Molecular Structure Analysis
The molecular structure of “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” was established with the help of physico-chemical analysis and various spectroscopic techniques like FT-IR, mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions of “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” involve various synthetic routes using starting materials like anthranilic acid, benzoxazines, anthranilates, and isatoic anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” include a density of 1.2±0.1 g/cm3, boiling point of 523.4±52.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 79.7±3.0 kJ/mol, flash point of 270.3±30.7 °C, index of refraction of 1.651, molar refractivity of 100.0±0.5 cm3, and a molar volume of 274.0±7.0 cm3 .Scientific Research Applications
- Anticancer Potential : Researchers have explored the anticancer properties of 3-phenylpyridine derivatives. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development .
- Antimicrobial Activity : Some derivatives of 3-phenylpyridine have demonstrated antimicrobial activity. Scientists investigate their potential as novel antibiotics or antifungal agents .
- Neuroprotective Effects : Studies suggest that 3-phenylpyridine derivatives may protect neurons from oxidative stress and neurodegenerative conditions. Researchers investigate their role in preventing neurotoxicity .
- Organic Semiconductors : 3-phenylpyridine derivatives have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their electronic properties make them suitable for optoelectronic applications .
- Ligands in Coordination Complexes : Researchers have synthesized metal complexes using 3-phenylpyridine derivatives as ligands. These complexes find applications in catalysis, sensing, and materials science .
- Fluorescent Properties : 3-phenylpyridine exhibits strong fluorescence. Scientists study its luminescent behavior for applications in sensors, imaging, and analytical chemistry .
- Photocatalytic Degradation : Researchers investigate the ability of 3-phenylpyridine derivatives to degrade organic pollutants under UV light. These compounds may play a role in environmental remediation .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Materials Science and Organic Electronics
Coordination Chemistry and Metal Complexes
Photophysics and Luminescence
Environmental Chemistry and Photodegradation
Future Directions
The future directions of “3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one” could involve further exploration of its potential pharmaceutical and biological activities, given its broad-spectrum biological activity. This could include more in-depth studies into its antimicrobial, anticonvulsant, antibacterial, antidiabetic, and anticancer properties .
properties
IUPAC Name |
3-phenyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21-18-10-4-5-11-19(18)23-20(13-12-16-7-6-14-22-15-16)24(21)17-8-2-1-3-9-17/h1-15H/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFPOODQJJMTHD-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2572634.png)


![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)
![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)
![3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2572639.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2572642.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)
